molecular formula C16H18N2O3S B403450 2-[N-(benzenesulfonyl)anilino]-N-ethylacetamide

2-[N-(benzenesulfonyl)anilino]-N-ethylacetamide

Cat. No.: B403450
M. Wt: 318.4g/mol
InChI Key: DJEXQIVEKQHMQT-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)anilino]-N-ethylacetamide is an organic compound with a complex structure that includes ethyl, phenyl, and phenylsulfonyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)anilino]-N-ethylacetamide typically involves multi-step organic reactions. One common method includes the reaction of N-ethylglycinamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)anilino]-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted glycinamide derivatives.

Scientific Research Applications

2-[N-(benzenesulfonyl)anilino]-N-ethylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)anilino]-N-ethylacetamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The compound may also affect signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(benzenesulfonyl)anilino]-N-ethylacetamide
  • N-ethyl-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide
  • N~2~-Phenyl-N-[2-(phenylsulfanyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4g/mol

IUPAC Name

2-[N-(benzenesulfonyl)anilino]-N-ethylacetamide

InChI

InChI=1S/C16H18N2O3S/c1-2-17-16(19)13-18(14-9-5-3-6-10-14)22(20,21)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,17,19)

InChI Key

DJEXQIVEKQHMQT-UHFFFAOYSA-N

SMILES

CCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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